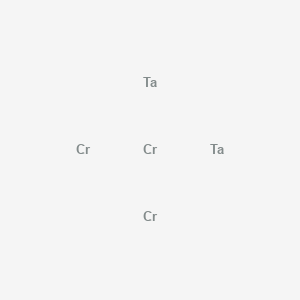
Chromium--tantalum (3/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium-tantalum (3/2) is a binary alloy composed of chromium and tantalum in a 3:2 ratio. This compound is known for its high melting point, excellent corrosion resistance, and remarkable mechanical properties. It is primarily used in high-temperature applications and environments where resistance to oxidation and wear is crucial.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium-tantalum (3/2) involves several synthetic routes, including:
-
Powder Metallurgy: : This method involves mixing fine powders of chromium and tantalum in the desired ratio, followed by compaction and sintering at high temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation .
-
Arc Melting: : In this method, chromium and tantalum metals are melted together using an electric arc furnace. The molten alloy is then cooled rapidly to form a solid solution .
-
Mechanical Alloying: : This technique involves the repeated fracturing and welding of chromium and tantalum powders in a high-energy ball mill. The resulting alloy is then consolidated through hot pressing or sintering .
Industrial Production Methods
Industrial production of chromium-tantalum (3/2) often employs large-scale arc melting or powder metallurgy techniques. These methods ensure uniform composition and high purity of the alloy, making it suitable for critical applications in aerospace, nuclear, and chemical industries .
化学反应分析
Types of Reactions
Chromium-tantalum (3/2) undergoes various chemical reactions, including:
Reduction: Chromium-tantalum (3/2) can be reduced using strong reducing agents like hydrogen or carbon monoxide.
Substitution: The alloy can undergo substitution reactions with other metals, altering its properties and applications.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon monoxide at high temperatures.
Substitution: Involves reacting the alloy with other metal salts or compounds under controlled conditions.
Major Products Formed
Oxidation: Formation of chromium and tantalum oxides.
Reduction: Production of pure chromium and tantalum metals.
Substitution: Formation of new alloys with modified properties.
科学研究应用
Chromium-tantalum (3/2) has a wide range of scientific research applications, including:
作用机制
The mechanism by which chromium-tantalum (3/2) exerts its effects involves several molecular targets and pathways:
Oxidation Resistance: The alloy forms a stable oxide layer that protects it from further oxidation and corrosion.
Mechanical Strength: The unique crystal structure of the alloy provides high mechanical strength and resistance to deformation.
Catalytic Activity: The alloy’s surface properties and electronic structure make it an effective catalyst for various chemical reactions.
相似化合物的比较
Similar Compounds
Chromium-Nickel Alloys: Known for their corrosion resistance and mechanical properties, but have lower melting points compared to chromium-tantalum (3/2).
Tantalum-Niobium Alloys: Exhibit excellent corrosion resistance and high melting points, but are less mechanically robust than chromium-tantalum (3/2).
Uniqueness
Chromium-tantalum (3/2) stands out due to its unique combination of high melting point, excellent corrosion resistance, and superior mechanical properties. These characteristics make it ideal for high-temperature and high-stress applications, where other alloys may fail .
属性
CAS 编号 |
52227-46-0 |
|---|---|
分子式 |
Cr3Ta2 |
分子量 |
517.88 g/mol |
IUPAC 名称 |
chromium;tantalum |
InChI |
InChI=1S/3Cr.2Ta |
InChI 键 |
IHLOTRTTXMVHDI-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Cr].[Cr].[Ta].[Ta] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


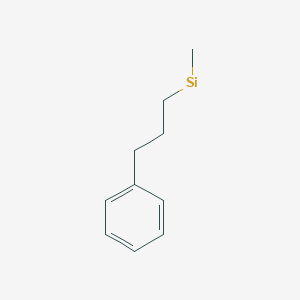

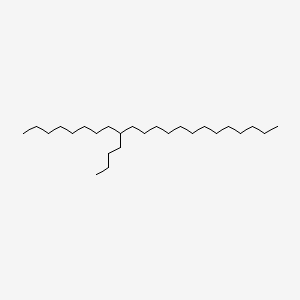
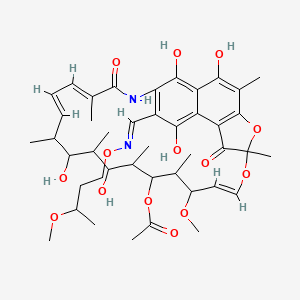
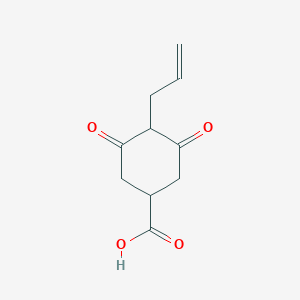
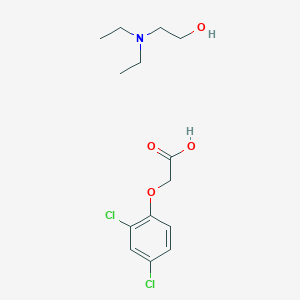
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
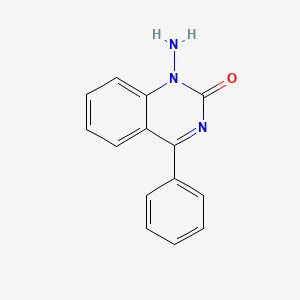
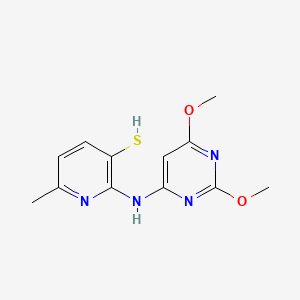
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
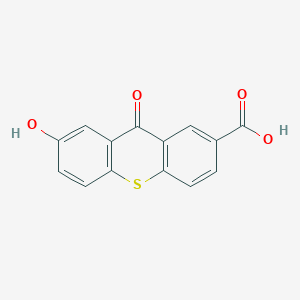
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
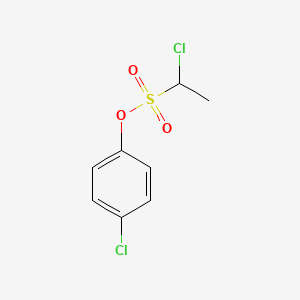
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
